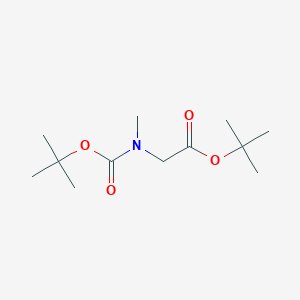

Boc-Sar-OtBu

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H23NO4 |

|---|---|

Molecular Weight |

245.32 g/mol |

IUPAC Name |

tert-butyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)16-9(14)8-13(7)10(15)17-12(4,5)6/h8H2,1-7H3 |

InChI Key |

ZPFRUOXPACEJCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CN(C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Reactivity and Transformation Mechanisms of Boc Sar Otbu

Selective Deprotection Strategies for the Boc Group in Boc-Sar-OtBu

The cleavage of the Boc group is an acid-labile process. total-synthesis.com The core challenge in deprotecting this compound lies in removing the N-terminal Boc group without simultaneously cleaving the C-terminal tert-butyl ester, as both are susceptible to acidic conditions. thieme-connect.com The mechanism for acid-catalyzed Boc deprotection generally involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.commasterorganicchemistry.com This carbamic acid then readily decarboxylates to yield the free amine and carbon dioxide. total-synthesis.comcommonorganicchemistry.com The development of methods that can kinetically differentiate between the two tert-butyl-based protecting groups is essential for the compound's application in sequential synthesis.

A widely utilized method for the fast, efficient, and selective removal of the Nα-Boc group in the presence of a tert-butyl ester is the use of hydrogen chloride in an anhydrous dioxane solution. nih.gov Research has demonstrated that a 4M solution of HCl in dioxane can effectively deprotect various N-Boc-amino acids and peptides at room temperature, often within 30 minutes. nih.govresearchgate.net

Specifically for N-Boc derivatives of amino acids with secondary amino groups, such as this compound and Boc-Pro-OtBu, this protocol has been shown to yield the deprotected product cleanly and efficiently. researchgate.net The reaction proceeds with high selectivity, leaving tert-butyl esters and even most tert-butyl ethers unaffected. researchgate.net The success of this method lies in its ability to rapidly and irreversibly cleave the Boc group while minimizing the conditions that would lead to the cleavage of the more stable tert-butyl ester. rsc.orgcommonorganicchemistry.com

Table 1: Deprotection of Boc-Amino Acid Derivatives with 4M HCl in Dioxane

| Substrate | Reaction Time (min) | Product | Selectivity Note |

|---|---|---|---|

| This compound | 30 | H-Sar-OtBu·HCl | Selective deprotection of N-Boc group. researchgate.net |

| Boc-Pro-OtBu | 30 | H-Pro-OtBu·HCl | Selective deprotection of N-Boc group. researchgate.net |

This table is generated based on findings reported for selective Boc deprotection. researchgate.net

Alternative methods have been developed to achieve selective Boc deprotection, particularly for substrates where standard conditions might be suboptimal. One such strategy involves the use of concentrated sulfuric acid (H₂SO₄) or methanesulfonic acid (MeSO₃H) in specific solvent systems. researchgate.net Researchers have reported that using 1.5 to 3.0 equivalents of concentrated H₂SO₄ in tert-butyl acetate (B1210297) (tBuOAc) can selectively remove the Boc group from various amino acid and dipeptide substrates, with yields ranging from 70% to 100%. researchgate.net

Similarly, a combination of MeSO₃H (1.5–3.0 equivalents) in a mixed solvent of tert-butyl acetate and dichloromethane (B109758) (tBuOAc:CH₂Cl₂ 4:1 v/v) has proven effective for this selective transformation. researchgate.net The success of these methods is attributed to the irreversible nature of the Boc group removal (due to protonation of the amine and loss of CO₂) versus the reversible acidic deprotection of the tert-butyl ester. researchgate.net These protocols offer a valuable alternative for selective deprotection, although reaction times can be longer, varying from 2 to 16 hours depending on the substrate. researchgate.net In solid-phase peptide synthesis, dilute methanesulfonic acid has been shown to be advantageous over TFA for Nα-Boc removal due to better stability of other protecting groups. nih.gov

A notably mild method for N-Boc deprotection employs oxalyl chloride in methanol (B129727) at room temperature. nih.govrsc.org This procedure is effective for a diverse range of substrates, including aliphatic, aromatic, and heterocyclic compounds, with reaction times of 1–4 hours and yields up to 90%. nih.govuky.edu

The mechanism proposed for this transformation is more complex than simple in-situ generation of HCl. nih.govrsc.org It is suggested that the electrophilic character of oxalyl chloride facilitates an addition reaction with the carbamate's carbonyl group. nih.govrsc.org This leads to the formation of an intermediate that subsequently fragments, yielding the deprotected amine. rsc.org This method's mildness and distinct mechanism make it a useful tool for deprotecting sensitive substrates where strong acids are not viable. nih.govresearchgate.net

Table 2: Oxalyl Chloride Mediated Deprotection of N-Boc Amines

| Substrate Type | Reagents | Conditions | General Yield |

|---|

Data synthesized from studies on oxalyl chloride mediated deprotection. nih.govrsc.orguky.edu

Trifluoroacetic acid (TFA) is a very common and potent reagent for Boc group removal. genscript.comgenscript.com It is often used neat or in a mixture with a solvent like dichloromethane (DCM). masterorganicchemistry.comwikipedia.org The deprotection mechanism with TFA follows the general acid-catalyzed pathway: protonation of the carbamate (B1207046), loss of the tert-butyl cation to form a carbamic acid, and subsequent decarboxylation. commonorganicchemistry.commasterorganicchemistry.com

However, the high acidity of TFA often leads to a lack of selectivity between the N-Boc group and the O-tert-butyl ester, especially with prolonged reaction times. iris-biotech.de This can result in the cleavage of both protecting groups from a molecule like this compound. iris-biotech.de To mitigate this, careful control of reaction time and temperature is necessary. The tert-butyl cation generated during the reaction can also cause side reactions by alkylating other nucleophiles, necessitating the use of scavengers like anisole. wikipedia.org While effective for complete deprotection, TFA is considered less ideal for the selective removal of the Boc group in the presence of other acid-labile groups like OtBu. mdpi.comresearchgate.net Other strong acids like p-toluenesulfonic acid have also been investigated as alternatives. genscript.commdpi.com

Lewis acids provide an alternative pathway for Boc deprotection under milder or different conditions compared to Brønsted acids. Zinc bromide (ZnBr₂), a Lewis acid, is sometimes used for the selective removal of Boc protecting groups, particularly from secondary amines. commonorganicchemistry.comfishersci.co.uk The reaction is typically performed in a solvent like dichloromethane (DCM). fishersci.co.uk However, reports also indicate that ZnBr₂ can cleave tert-butyl esters, and achieving orthogonality between N-Boc and OtBu groups with this reagent can be challenging. nih.govresearchgate.net The dual role of zinc(II) compounds in promoting both Boc deprotection and activating other functional groups has been explored in deprotective cyclization reactions. nih.govresearchgate.net

Bismuth(III) chloride (BiCl₃) has emerged as an effective catalyst for the chemoselective deprotection of N-Boc groups. researchgate.net Using BiCl₃ in a mixed solvent system of acetonitrile (B52724) and water at moderate temperatures (e.g., 55°C) has been shown to provide excellent yields of the deprotected amine. researchgate.net A key advantage of this method is its high selectivity; acid-labile groups such as tert-butyl esters remain intact under the reaction conditions. researchgate.net This makes BiCl₃ a valuable reagent for the selective deprotection of this compound, avoiding cleavage of the C-terminal ester. researchgate.netresearchgate.net

The concept of "orthogonality" in protecting group strategy is paramount in multi-step synthesis. organic-chemistry.org Orthogonal protecting groups can be removed under distinct chemical conditions, allowing for the selective demasking of one functional group while others remain intact. iris-biotech.deorganic-chemistry.org

In the context of this compound, the N-Boc group and the C-terminal OtBu ester are not truly orthogonal because both are acid-labile. iris-biotech.de Achieving selective deprotection relies on the kinetic difference in their cleavage rates under specific acidic conditions. researchgate.net For a truly orthogonal strategy, one would typically pair the acid-labile Boc group with a protecting group that is cleaved under different conditions, such as a base-labile group like Fluorenylmethyloxycarbonyl (Fmoc) or a group removed by hydrogenolysis like the Carboxybenzyl group (Cbz). masterorganicchemistry.comorganic-chemistry.orgaltabioscience.com For instance, if the amine were protected with an Fmoc group and the acid with an OtBu ester, the Fmoc group could be removed with a base (e.g., piperidine) without affecting the acid-labile OtBu ester, demonstrating true orthogonality. organic-chemistry.orgaltabioscience.com The various methods detailed above represent efforts to achieve a high degree of "pseudo-orthogonality" or selectivity for the Boc/OtBu pairing through careful choice of reagents and conditions.

Zinc Bromide (ZnBr₂) and Bismuth Chloride (BiCl₃) Mediated Deprotection

Cleavage of the tert-Butyl Ester Group (OtBu)

The tert-butyl ester is a commonly employed protecting group for carboxylic acids due to its stability under basic and nucleophilic conditions, while being readily removable under acidic conditions. acsgcipr.org

Acidic Cleavage Conditions

A variety of strong acids can be used to cleave the tert-butyl ester group. acsgcipr.org Reagents such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent like methanol or dioxane are frequently employed. wikipedia.orgwikipedia.org The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other functional groups. For instance, p-toluenesulfonic acid can selectively remove tert-butyl esters in the presence of benzyloxycarbonyl or trifluoroacetyl groups. acsgcipr.org The use of silica (B1680970) gel in refluxing toluene (B28343) has also been reported as a mild method for the cleavage of tert-butyl esters. lookchem.com

The general mechanism for the acid-catalyzed cleavage of a tert-butyl ester involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org This is followed by the departure of the stable tert-butyl carbocation, leading to the formation of the free carboxylic acid and isobutylene (B52900) (2-methylpropene) as a byproduct. acsgcipr.orgvaia.com

Selective Cleavage Methods in the Presence of Boc Groups

Selective deprotection of the tert-butyl ester in the presence of a Boc group is a significant challenge due to the similar acid lability of both groups. thieme-connect.com However, several methods have been developed to achieve this selectivity. One notable method involves the use of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in combination with sodium iodide (NaI) in acetonitrile. thieme-connect.comthieme-connect.com This system allows for the smooth deprotection of the tert-butyl ester, affording the N-Boc protected amino acid in good yields with broad functional group tolerance. thieme-connect.comthieme-connect.com

Another approach utilizes ZnBr₂ in dichloromethane (DCM). researchgate.netnih.gov While ZnBr₂ was found to be incompatible with N-Boc protected amines, leading to their deprotection, it proved effective for the selective hydrolysis of tert-butyl esters in the presence of N-(PhF)amines (where PhF is 9-(9-phenylfluorenyl)). researchgate.netnih.gov This highlights the tunability of Lewis acid-mediated deprotection based on the nature of the amine protecting group.

Reaction Mechanisms of Boc and OtBu Cleavage

The cleavage of both the Boc and OtBu groups proceeds through acid-catalyzed pathways involving carbocationic intermediates.

Carbocation Formation and Dissociation Pathways

The acid-catalyzed cleavage of both tert-butyl esters and tert-butyl carbamates (Boc) is initiated by protonation. acsgcipr.orgchemistrysteps.com In the case of the tert-butyl ester, protonation occurs on the carbonyl oxygen. acsgcipr.org For the Boc group, protonation can occur on the carbonyl oxygen of the carbamate. chemistrysteps.comjk-sci.com

Following protonation, the key step is the formation of the highly stable tertiary tert-butyl carbocation. chemistrysteps.comlibretexts.org This carbocation can then undergo several fates. It can be trapped by a nucleophile, or it can deprotonate to form isobutylene gas. commonorganicchemistry.comtotal-synthesis.com The formation of a stable carbocation is the primary reason for the acid lability of these protecting groups. chemistrysteps.com In the context of peptide synthesis, the reactive tert-butyl cation can lead to side reactions by alkylating nucleophilic amino acid residues such as tryptophan or methionine. wikipedia.orgwikipedia.org To mitigate this, "scavengers" like anisole, thioanisole, or triethylsilane are often added to the reaction mixture to trap the carbocation. wikipedia.orgwikipedia.org

Irreversible Cleavage Driven by Carbon Dioxide Formation

A key difference in the cleavage mechanism of the Boc group compared to the tert-butyl ester is the subsequent fragmentation of the resulting carbamic acid. jk-sci.comcommonorganicchemistry.com After the initial loss of the tert-butyl cation, a carbamic acid intermediate is formed. commonorganicchemistry.com This intermediate is unstable and readily undergoes decarboxylation to release carbon dioxide gas and the free amine. jk-sci.comcommonorganicchemistry.com This irreversible loss of CO₂ is a strong thermodynamic driving force for the deprotection of the Boc group. researchgate.net

This irreversibility can be exploited for the selective deprotection of the Boc group in the presence of a tert-butyl ester. researchgate.net While the cleavage of the tert-butyl ester is a reversible equilibrium with the tert-butyl cation, the cleavage of the Boc group is driven forward by the loss of CO₂. researchgate.net By using specific reaction conditions, such as sulfuric acid in tert-butyl acetate, it is possible to selectively remove the Boc group while leaving the tert-butyl ester intact. researchgate.net

Stability and Side Reactions in this compound Transformations

The stability of this compound is contingent on the reaction conditions. It is generally stable to basic and nucleophilic reagents. organic-chemistry.org However, under acidic conditions, both protecting groups are susceptible to cleavage.

A potential side reaction during the synthesis or manipulation of Boc-dipeptidyl esters, including those containing sarcosine (B1681465), is the formation of 2,5-diketopiperazines (DKPs). This intramolecular cyclization can occur, particularly under thermal conditions or upon deprotection of the N-terminal Boc group, leading to the release of the cyclic dipeptide. For instance, the cyclization of Boc-Orn(Cbz)-Val-OtBu to the corresponding DKP has been observed under microwave irradiation in various solvents, with water proving to be an effective medium. mdpi.com

In the case of Boc-Glu(OtBu)-OtBu, selective deprotection of the α-amino Boc group can be complicated by the nucleophilic attack of the newly formed free amine on the side-chain γ-tert-butyl ester, leading to the formation of tert-butyl pyroglutamate (B8496135). researchgate.net This highlights the potential for intramolecular side reactions following deprotection, which is dependent on the specific amino acid sequence.

Table of Reagents and Cleavage Conditions

| Protecting Group | Reagent(s) | Conditions | Selectivity | Reference |

|---|---|---|---|---|

| OtBu | Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) | Room Temperature | Cleaves both Boc and OtBu | wikipedia.org |

| OtBu | Hydrogen Chloride (HCl) / Dioxane | Room Temperature | Can be selective for Boc over OtBu depending on concentration | researchgate.net |

| OtBu | p-Toluenesulfonic Acid | - | Selective for OtBu over benzyloxycarbonyl/trifluoroacetyl | acsgcipr.org |

| OtBu | Silica Gel | Refluxing Toluene | Mild cleavage of OtBu | lookchem.com |

| OtBu (in presence of Boc) | CeCl₃·7H₂O / NaI | Acetonitrile | Selective for OtBu | thieme-connect.comthieme-connect.com |

| OtBu (in presence of N-PhF) | ZnBr₂ | Dichloromethane (DCM) | Selective for OtBu | researchgate.netnih.gov |

| Boc | Sulfuric Acid / tert-Butyl Acetate | - | Selective for Boc over OtBu | researchgate.net |

Stability to Nucleophiles and Bases

The chemical stability of this compound under specific conditions is a critical determinant of its utility in complex chemical syntheses, particularly in peptide chemistry. The compound features two distinct protecting groups: the N-terminal tert-butoxycarbonyl (Boc) group and the C-terminal tert-butyl (OtBu) ester. Both groups are characterized by their substantial resistance to a wide range of nucleophiles and basic conditions.

The stability of the Boc group is well-documented in organic synthesis. It is generally resistant to cleavage by most nucleophiles and bases, which allows for the use of orthogonal protection strategies. organic-chemistry.org For instance, the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group can be selectively removed in the presence of a Boc group, a cornerstone of modern solid-phase peptide synthesis (SPPS). organic-chemistry.orgiris-biotech.de The primary reason for the Boc group's stability is steric hindrance; the bulky tert-butyl group physically obstructs the approach of a nucleophile to the carbonyl carbon, making nucleophilic acyl substitution highly unfavorable under basic or neutral conditions. reddit.com

Similarly, the tert-butyl ester (OtBu) at the C-terminus exhibits pronounced stability towards base-mediated hydrolysis. reddit.com Like the Boc group, the steric bulk of the tert-butyl moiety prevents the effective orbital overlap required for a nucleophile, such as a hydroxide (B78521) ion, to attack the ester carbonyl. This contrasts sharply with less hindered esters, like methyl or ethyl esters, which are readily saponified under basic conditions.

This dual stability makes this compound a robust building block in synthetic sequences that require basic reaction conditions or involve potent nucleophiles. For example, the synthesis of larger peptide chains often involves coupling reactions mediated by bases or the use of base-labile protecting groups for other functional groups within the molecule. The integrity of the this compound unit under these conditions is essential for preventing premature deprotection and subsequent side reactions.

| Condition/Reagent | Boc Group Stability | OtBu Ester Stability | Rationale |

| Piperidine (20% in DMF) | Stable | Stable | Standard Fmoc-deprotection conditions; Boc and OtBu are resistant to this secondary amine base. |

| Aqueous NaOH (1M) | Stable | Stable | Resistant to strong base-catalyzed hydrolysis due to steric hindrance from the tert-butyl groups. |

| Hydrazine (N₂H₄) | Stable | Stable | Used for cleaving peptides from specific resins; Boc and OtBu groups are unaffected. |

| Primary/Secondary Amines | Stable | Stable | Generally stable to nucleophilic attack by amines at room temperature. |

Minimization of Undesired Side Reactions during Synthesis and Deprotection

The chemical synthesis and subsequent deprotection of protected amino acids like this compound must be carefully managed to prevent the formation of impurities and byproducts.

During Synthesis:

The primary goal during the synthesis of this compound is the efficient and clean protection of both the amino and carboxylic acid functionalities of sarcosine. The N-tert-butoxycarbonylation of sarcosine is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.com However, to minimize side reactions, specific conditions have been developed. Research has shown that catalyst-free N-tert-butyloxycarbonylation of amines in water can chemoselectively produce N-Boc derivatives without common side products such as isocyanates or ureas. organic-chemistry.org The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst has also been reported to allow for efficient and chemoselective mono-N-Boc protection of amines, with no competitive side reactions observed. organic-chemistry.org

During Deprotection:

Deprotection of this compound presents a challenge due to the similar acid-labile nature of both the Boc and OtBu groups. iris-biotech.de Both are typically removed using strong acids like trifluoroacetic acid (TFA). jk-sci.com However, for stepwise synthesis, selective deprotection is often required.

A significant side reaction during acid-mediated deprotection is the formation of a stable tert-butyl cation, which can act as an alkylating agent. organic-chemistry.org This cation can attack nucleophilic residues within the peptide chain (such as tryptophan or methionine) or other molecules present in the reaction mixture. To mitigate this, "scavengers" are added to the cleavage cocktail. These are typically reagents with nucleophilic character, such as triisopropylsilane (B1312306) (TIS), water, or thiols like 1,2-ethanedithiol (B43112) (EDT), which trap the tert-butyl cation before it can cause undesired alkylation. organic-chemistry.orgsigmaaldrich.com

Selective deprotection of the N-Boc group while leaving the OtBu ester intact is highly desirable in many synthetic routes. Research has demonstrated that this can be achieved with high selectivity. A study utilizing 4 M HCl in dioxane at room temperature successfully deprotected the Nα-Boc group of several protected amino acids, including this compound, within 30 minutes. researchgate.net Under these conditions, only a single product, H-Sar-OtBu·HCl, was observed, indicating that the tert-butyl ester remained unaffected. researchgate.net This method provides a practical approach to minimizing side reactions by avoiding global deprotection when only the N-terminus needs to be liberated for chain elongation.

Conversely, intramolecular side reactions can occur in similar molecules. For instance, upon Nα-Boc deprotection of Boc-Glu(OtBu)-OtBu, the newly freed α-amino group can nucleophilically attack the side-chain ester, leading to the formation of tert-butyl pyroglutamate as a major byproduct. researchgate.net While sarcosine itself cannot form a pyroglutamate ring, this example underscores the importance of carefully selecting deprotection conditions to avoid unintended intramolecular cyclizations or rearrangements, especially in more complex peptides containing this compound.

| Deprotection Reagent | Target Group | Selectivity/Side Reactions | Reference |

| Trifluoroacetic Acid (TFA) | Boc and OtBu | Non-selective; removes both groups. Requires scavengers (e.g., TIS, water) to prevent t-butyl cation side reactions. | jk-sci.comsigmaaldrich.com |

| 4 M HCl in Dioxane | N-Boc | Highly selective for N-Boc deprotection. The OtBu ester remains intact on this compound. | researchgate.net |

| Fluorinated Alcohols (TFE, HFIP) | N-Boc | Can achieve thermolytic deprotection of N-Boc groups under neutral conditions, potentially avoiding acid-catalyzed side reactions. | researchgate.net |

| Cerium(III) chloride | OtBu Ester | Reported for selective deprotection of tert-butyl esters in the presence of N-Boc groups on other amino acids. | organic-chemistry.org |

Applications of Boc Sar Otbu in Advanced Chemical Synthesis

Peptide and Peptidomimetic Synthesis

The synthesis of peptides and their mimics is a cornerstone of medicinal chemistry and chemical biology. Boc-Sar-OtBu has proven to be an invaluable tool in this domain, offering solutions to challenges associated with peptide stability, conformation, and biological activity.

Incorporation into Oligopeptide and Polypeptide Chains

This compound is readily incorporated into growing peptide chains during solid-phase peptide synthesis (SPPS). nih.govmdpi.com The Boc group provides temporary protection for the N-terminal amine, which can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid in the sequence. nih.govresearchgate.netorganic-chemistry.org The tert-butyl ester, on the other hand, protects the C-terminal carboxylic acid and is typically removed during the final cleavage of the peptide from the solid support, often using stronger acids like hydrogen fluoride (B91410) (HF). iris-biotech.de This differential lability of the protecting groups is a key feature of the Boc/Bzl protection strategy in SPPS. iris-biotech.de The incorporation of sarcosine (B1681465), facilitated by this compound, can influence the conformational properties of peptides, often disrupting secondary structures like α-helices and β-sheets due to the lack of an amide proton for hydrogen bonding.

Synthesis of N-Methylated Peptides and Peptide Analogs

A significant application of this compound lies in the synthesis of N-methylated peptides. N-methylation is a common modification in natural peptides and a widely used strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based drugs. peptide.com The introduction of an N-methyl group, as is inherent in the sarcosine structure of this compound, can confer several advantages:

Increased Proteolytic Stability: N-methylation can render peptide bonds resistant to cleavage by proteases, thereby increasing the in vivo half-life of the peptide. peptide.com

Enhanced Membrane Permeability: By reducing the number of hydrogen bond donors, N-methylation can improve the lipophilicity of a peptide, potentially enhancing its ability to cross cell membranes. peptide.com

Conformational Control: The steric hindrance introduced by the N-methyl group can restrict the conformational flexibility of the peptide backbone, which can lead to a more defined three-dimensional structure and potentially higher receptor binding affinity and selectivity. peptide.com

This compound serves as a direct source for introducing a -N(CH₃)CH₂- unit into a peptide sequence. This is particularly useful for creating analogs of bioactive peptides where the replacement of a standard amino acid with sarcosine can fine-tune the biological activity.

Role in the Synthesis of Specific Biologically Active Peptides (e.g., Proteasome Inhibitors, Lipopeptides, Compstatin (B549462) Analogs)

The unique properties of this compound have been leveraged in the synthesis of several classes of biologically active peptides.

Proteasome Inhibitors: The proteasome is a key target for cancer therapy, and many proteasome inhibitors are peptide-based. dntb.gov.uanih.govnih.gov While direct synthesis examples using this compound were not prominently found in the provided search results, the principles of peptide synthesis and modification it enables are central to this field. The ability to introduce N-methylated residues is crucial for optimizing the stability and cell permeability of these inhibitors. capes.gov.bracademie-sciences.fr

Compstatin Analogs: Compstatin is a cyclic peptide that inhibits the complement system, a part of the innate immune system. aai.org Extensive research has focused on developing more potent and stable analogs of compstatin. google.comlambris.comnih.gov In some of these analogs, sarcosine has been introduced at specific positions to modulate the peptide's conformation and binding affinity. google.comlambris.com For instance, the use of sarcosine at position 8 has been explored in the development of compstatin analogs with improved activity. google.comnih.gov The synthesis of these analogs often relies on Fmoc-based SPPS, but the principles of using protected amino acids like this compound are directly transferable. aai.orglambris.comnih.gov

| Biologically Active Peptide Class | Role of Sarcosine (from this compound) | Key Research Findings |

| Proteasome Inhibitors | Potential for increasing stability and cell permeability through N-methylation. | Peptide aldehydes are a significant class of proteasome inhibitors. dntb.gov.uanih.gov |

| Lipopeptides | Modifies physicochemical properties, influencing solubility and membrane interaction. | Lipopeptides have diverse biological activities, including antimicrobial and anticancer properties. nih.govcsic.es |

| Compstatin Analogs | Modulates peptide conformation and binding affinity to the C3 protein. | N-methylation and specific amino acid substitutions, including with sarcosine, have led to more potent compstatin analogs. google.comnih.gov |

Construction of Peptide Libraries and Diversified Scaffolds

This compound is a valuable building block for the construction of peptide libraries, which are large collections of peptides used for high-throughput screening to identify new drug leads or to map protein-protein interactions. abclonal.com By systematically incorporating sarcosine at different positions in a peptide sequence, researchers can explore the impact of N-methylation on biological activity. This approach allows for the rapid generation of a diverse set of peptide analogs with varied conformational and physicochemical properties. acs.org The use of orthogonal protecting groups, a strategy in which this compound can play a role, is fundamental to the synthesis of such libraries, enabling the selective modification of specific sites within the peptide scaffold. numberanalytics.comjocpr.com

Synthesis of Natural Products and Complex Organic Molecules

Beyond the realm of peptides, this compound finds application in the total synthesis of natural products and other complex organic molecules, particularly where precise control over reactive functional groups is paramount.

Utility in Orthogonal Protection Strategies for Multi-functional Targets

The synthesis of complex molecules often requires the use of multiple protecting groups to mask different functional groups. jocpr.com An orthogonal protection strategy is one where each protecting group can be removed under a specific set of conditions without affecting the others. iris-biotech.denumberanalytics.com The Boc group is acid-labile, while the tert-butyl ester is also removed under acidic conditions, though typically requiring stronger acids than the Boc group. researchgate.netorganic-chemistry.orgiris-biotech.de This difference in lability allows for a degree of selective deprotection.

More importantly, the Boc group is stable to basic and nucleophilic conditions, making it orthogonal to base-labile protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.orgnumberanalytics.com This orthogonality is the cornerstone of modern peptide synthesis and is equally valuable in the synthesis of other complex molecules. jocpr.com For example, in a molecule containing both a Boc-protected amine and an Fmoc-protected amine, the Fmoc group can be selectively removed with a base like piperidine, leaving the Boc group intact for a subsequent transformation. This allows for the sequential and regioselective modification of different parts of a molecule, a critical requirement in the synthesis of intricate natural products. researchgate.netnumberanalytics.com

Application in Total Synthesis of Complex Biomolecules (e.g., Peptaibols)

Peptaibols are a class of naturally occurring, linear peptide antibiotics characterized by a high content of non-proteinogenic amino acids, particularly α-aminoisobutyric acid (Aib), and an N-terminal acyl group and a C-terminal amino alcohol. nih.govresearchgate.net Their synthesis is a significant challenge due to the steric hindrance of Aib residues and the presence of other unusual amino acids, including N-methylated residues like sarcosine. nih.govnih.gov

The total synthesis of complex peptaibols, such as Septocylindrin B, often relies on a fragment condensation strategy where smaller peptide segments are synthesized separately and then ligated. researchgate.netnih.govplos.org In this context, building blocks like this compound are essential for the incorporation of sarcosine units into the peptide backbone. The tert-butoxycarbonyl (Boc) group provides robust protection for the N-terminal amine during peptide coupling reactions, while the tert-butyl (OtBu) ester protects the C-terminal carboxylic acid. researchgate.netnih.gov These protecting groups are typically stable during the step-wise assembly of peptide fragments but can be removed under specific, often acidic, conditions to allow for the formation of peptide bonds. researchgate.netnih.govplos.org The use of such doubly protected derivatives prevents unwanted side reactions and polymerization, enabling the controlled and sequential construction of the complex peptaibol architecture.

Functionalized Macromolecules and Materials Science

The unique properties of sarcosine have led to its use in materials science, particularly in the development of biocompatible polymers. This compound is a key starting material in this field.

Polysarcosine (pSar), or poly(N-methyl-glycine), is a non-ionic, hydrophilic, and biodegradable polypeptoid that has emerged as a promising alternative to poly(ethylene glycol) (PEG) in biomedical applications. nih.govpku.edu.cngoogle.com The synthesis of pSar can be achieved through methods like the ring-opening polymerization (ROP) of sarcosine N-carboxyanhydride (Sar-NCA). rsc.orgpku.edu.cnresearchgate.net The precursor for this monomer, sarcosine, can be protected as Boc-Sar-OH (derived from the selective cleavage of the OtBu ester of this compound) before its conversion to the highly moisture-sensitive NCA. rsc.orgrsc.org

Alternatively, for applications requiring well-defined, monodisperse polymers, solid-phase peptide synthesis (SPPS) is employed. iris-biotech.de In this method, protected sarcosine monomers, such as Fmoc-Sar-OH or Boc-Sar-OH, are added sequentially to a solid support. google.comiris-biotech.de this compound represents the fundamental protected state from which these SPPS-compatible building blocks are derived. This stepwise approach allows for precise control over the polymer length, which is crucial for applications like drug delivery linkers. iris-biotech.dechemrxiv.org

Furthermore, these well-defined pSar chains can be used as macroinitiators or building blocks for the synthesis of advanced block copolymers. whiterose.ac.ukresearchgate.netwhiterose.ac.uk By combining a hydrophilic pSar block with a hydrophobic polymer block, amphiphilic copolymers can be created that self-assemble into nanostructures like micelles or vesicles for drug delivery and other materials science applications. whiterose.ac.uknih.gov

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody. A significant challenge in ADC development is the inherent hydrophobicity of many drug payloads, which can lead to aggregation, poor pharmacokinetics, and reduced efficacy. chemrxiv.org To counteract this, hydrophilic linkers are incorporated.

The use of monodisperse pSar chains, synthesized via stepwise SPPS from precursors ultimately derived from this compound, allows for the creation of homogeneous ADCs with a precise drug-to-antibody ratio (DAR). chemrxiv.org This homogeneity is critical for consistent efficacy and a predictable safety profile. Research has shown that ADCs constructed with a pSar-based drug-linker platform exhibit improved drug-loading, better pharmacokinetics, and excellent in vivo potency. chemrxiv.org

Table 1: Comparison of Polysarcosine (pSar) and Poly(ethylene glycol) (PEG) in Bioconjugation

| Feature | Polysarcosine (pSar) | Poly(ethylene glycol) (PEG) | References |

|---|---|---|---|

| Backbone | Polypeptoid (based on endogenous sarcosine) | Polyether | nih.govchemrxiv.orgresearchgate.net |

| Biodegradability | Yes | No | google.comchemrxiv.org |

| Immunogenicity | Low / Non-immunogenic | Potential for anti-PEG antibodies | nih.govpku.edu.cnchemrxiv.org |

| Hydrophilicity | High | High | nih.govpku.edu.cn |

| Synthesis Control | Monodisperse chains possible via SPPS | Typically polydisperse | google.comiris-biotech.dechemrxiv.org |

| Bioconjugate Homogeneity | High (with monodisperse chains) | Low (with polydisperse chains) | chemrxiv.org |

Precursor for Poly-Sarcosines (pSars) and Block Copolymers

Precursor for Advanced Synthetic Intermediates

The orthogonal protecting groups of this compound make it an exceptionally useful starting point for creating more complex and functionalized molecules.

This compound serves as a versatile scaffold for synthesizing novel, non-proteinogenic amino acid derivatives. The Boc group can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid, TFA), exposing the secondary amine (H-Sar-OtBu). medchemexpress.com This amine can then be reacted with a wide range of electrophilic reagents, such as acyl chlorides, sulfonyl chlorides, or isocyanates, to generate a library of N-substituted sarcosine derivatives. mdpi.com

Conversely, the OtBu ester can be selectively cleaved while leaving the Boc group intact, providing the corresponding carboxylic acid (Boc-Sar-OH). medchemexpress.com This free acid can then be coupled with various amines using standard peptide coupling reagents to form amide bonds. This dual reactivity allows chemists to build complexity from the simple sarcosine core, leading to new pharmacophores and building blocks for peptidomimetics and other bioactive molecules. nih.govmdpi.com

The creation of electrophilic handles on a molecule is a common strategy for bioconjugation. The sarcosine backbone can be converted into such a reactive species. Specifically, the amine of sarcosine can be transformed into a highly useful isothiocyanate group. kiku.dk

This conversion can be achieved in a multi-step process starting from this compound. The procedure involves the initial deprotection of the amine, followed by reaction with a thiocarbonyl transfer reagent. An efficient modern method uses di-tert-butyl dicarbonate (B1257347) (Boc₂O) as a key reagent for the desulfurization of an intermediate dithiocarbamate (B8719985). kiku.dk The resulting sarcosine isothiocyanate derivative is a valuable electrophilic intermediate that can react chemoselectively with nucleophilic groups on biomolecules, such as the primary amines of lysine (B10760008) residues in proteins, to form stable thiourea (B124793) linkages. kiku.dkscholaris.ca

Table 2: Synthetic Pathway to Sarcosine Isothiocyanate from this compound

| Step | Reaction | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | H-Sar-OtBu · TFA | medchemexpress.com |

| 2 | Dithiocarbamate Formation | Carbon disulfide (CS₂), Triethylamine (TEA) | Triethylammonium dithiocarbamate salt | kiku.dk |

| 3 | Desulfurization / Isothiocyanate Formation | Di-tert-butyl dicarbonate (Boc₂O), DMAP (cat.) | OCN-Sar-OtBu (Sarcosine isothiocyanate tert-butyl ester) | kiku.dk |

Conformational and Structural Investigations of Boc Sar Otbu and Analogues

Conformational Analysis in Solution and Solid State

The conformation of a peptide is a critical determinant of its biological activity. For a relatively simple molecule like Boc-Sar-OtBu, the interplay between its protecting groups and the inherent flexibility of the peptide backbone leads to a complex conformational landscape.

The tert-butoxycarbonyl (Boc) and tert-butyl (OtBu) protecting groups play a significant role in dictating the backbone conformation of this compound. Protecting groups are essential in peptide synthesis to prevent unwanted side reactions, but they also exert steric and electronic effects that influence the peptide's structure. wikipedia.org The bulky nature of the Boc and OtBu groups can restrict the rotational freedom around the peptide bonds, favoring certain conformations over others.

A key feature of N-methylated peptides like those containing sarcosine (B1681465) (Sar) is the existence of Z (cis) and E (trans) isomers around the tertiary amide bond. researchgate.net Unlike secondary amides where the trans conformation is overwhelmingly favored, the energy difference between the cis and trans conformations of a tertiary amide is much smaller. This leads to the presence of both isomers in solution, a phenomenon readily observable by Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net

The ratio of Z/E isomers can be influenced by several factors, including the solvent, temperature, and the nature of the adjacent amino acid residues and protecting groups. researchgate.net The presence of these rotamers complicates NMR spectra, often resulting in two sets of signals for the protons and carbons near the N-methylated amide bond. researchgate.netuiw.edu Variable-temperature NMR experiments are often employed to study the equilibrium between these rotameric states. researchgate.net The investigation of Z/E isomerism is crucial as the different isomers can have distinct biological activities and structural properties.

| Isomer Type | Description | Typical Observation Method |

| Z (cis) | The alpha-carbons of the adjacent amino acids are on the same side of the amide bond. | NMR Spectroscopy |

| E (trans) | The alpha-carbons of the adjacent amino acids are on opposite sides of the amide bond. | NMR Spectroscopy |

This table summarizes the Z/E isomerism observed in N-methylated peptides.

Intramolecular hydrogen bonds are fundamental to the stabilization of specific secondary structures in peptides, such as turns and helices. In small, flexible peptides, the formation of intramolecular hydrogen bonds can be transient. In the context of this compound, potential hydrogen bond acceptors include the carbonyl oxygens of the Boc group and the peptide backbone. However, sarcosine itself lacks a backbone N-H donor.

In analogues containing other amino acids, the presence of N-H groups allows for the formation of intramolecular hydrogen bonds. For instance, studies on other Boc-protected dipeptides have revealed the presence of intramolecular hydrogen bonds that stabilize folded conformations. nih.govacs.org For example, a hydrogen bond between the Boc carbonyl oxygen and a downstream amide N-H can lead to the formation of a γ-turn or a β-turn. nih.gov The absence of a backbone N-H in sarcosine residues means that any intramolecular hydrogen bonding in this compound would likely involve the N-terminal Boc group's N-H and a carbonyl oxygen, though this is less common. The conformational flexibility and the presence of Z/E isomers can also impact the probability of forming stable intramolecular hydrogen bonds.

Analysis of Rotameric States and Isomerism (Z/E Isomerism)

Advanced Structural Elucidation Techniques

To gain a comprehensive understanding of the three-dimensional structure of this compound and its analogues, a combination of advanced analytical techniques is essential. X-ray diffraction provides a static picture of the molecule in the solid state, while NMR spectroscopy offers insights into its dynamic conformational behavior in solution.

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule in the solid state. nih.govrsc.orgresearchgate.net This method provides detailed information on bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the peptide in the crystalline environment.

While a specific crystal structure for this compound was not found in the searched literature, studies on analogous terminally protected dipeptides provide valuable insights. acs.orgnih.govrsc.org For example, the crystal structures of other Boc-protected dipeptides often reveal extended or partially folded conformations. researchgate.net The packing of molecules in the crystal lattice is often stabilized by intermolecular hydrogen bonds. acs.org Analysis of torsion angles from X-ray data allows for a detailed description of the backbone and side-chain conformations.

| Parameter | Information Obtained |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths & Angles | The geometry of the molecule. |

| Torsion Angles | The conformation of the peptide backbone and side chains. |

| Intermolecular Interactions | How molecules are packed in the crystal. |

This table outlines the key information derived from X-ray diffraction analysis of molecular crystals.

NMR spectroscopy is the most powerful tool for studying the conformation and dynamics of molecules in solution. nih.govacs.org For this compound, ¹H and ¹³C NMR spectra would be expected to show the presence of both Z and E isomers due to restricted rotation around the Sar-Sar peptide bond. researchgate.netuiw.edu

Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are particularly useful for determining spatial proximities between protons, which in turn helps to define the three-dimensional structure. acs.org For N-methylated peptides, the observation of distinct NOE or ROE cross-peaks for the cis and trans isomers allows for the separate conformational analysis of each species. nih.gov The chemical shifts of the N-methyl protons and the α-protons are also sensitive indicators of the isomeric state. uiw.edu Furthermore, NMR can be used to study dynamic processes, such as the rate of interconversion between the Z and E rotamers. researchgate.net

| NMR Experiment | Information Provided |

| ¹H NMR | Provides information on the proton environment and can show distinct signals for Z/E isomers. |

| ¹³C NMR | Complements ¹H NMR, providing information on the carbon skeleton and isomeric states. |

| NOESY/ROESY | Reveals through-space proximity of protons, crucial for determining 3D structure. |

| Variable-Temperature NMR | Allows for the study of the thermodynamics and kinetics of conformational exchange, such as Z/E isomerization. |

This table summarizes the application of various NMR techniques in the conformational analysis of peptides like this compound.

Infrared (IR) Spectroscopy for Vibrational Modes and Hydrogen Bonding

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and probe molecular structure by measuring the absorption of infrared radiation by a molecule. When a molecule absorbs IR radiation, it transitions to a higher vibrational energy state. libretexts.org The frequencies of absorbed radiation correspond to the frequencies of specific vibrational modes within the molecule, such as the stretching and bending of covalent bonds. uwimona.edu.jm For a molecule to be IR active, its vibration or rotation must cause a net change in the molecular dipole moment. libretexts.org

The IR spectrum of this compound (N-tert-butoxycarbonyl-sarcosine tert-butyl ester) is characterized by absorption bands corresponding to its constituent functional groups: the Boc-protecting group, the N-methylated amide (urethane) linkage, and the tert-butyl ester. The most informative regions of the spectrum are typically associated with carbonyl (C=O) and C-H stretching vibrations.

Key vibrational modes for this compound include:

Carbonyl (C=O) Stretching: The molecule contains two carbonyl groups: one in the urethane (B1682113) of the Boc group and one in the tert-butyl ester. Ester and urethane carbonyl stretching frequencies are typically strong and appear in the region of 1700-1760 cm⁻¹. msu.edu Conjugation or ring strain can shift these frequencies, though neither is present in this compound. msu.edu

C-H Stretching: Absorptions from the C-H bonds in the methyl and tert-butyl groups are expected around 3000 cm⁻¹. msu.edu

C-O Stretching: The spectrum will also display C-O stretching bands from the ester and urethane functionalities.

N-H Vibrations: Notably, because sarcosine is an N-methylated amino acid, this compound lacks an amide N-H bond. ub.edu Consequently, the characteristic N-H stretching (around 3300-3500 cm⁻¹) and bending vibrations found in non-N-substituted amino acid derivatives are absent.

The absence of an N-H bond donor significantly influences the hydrogen bonding capabilities of this compound. It cannot form the intramolecular hydrogen bonds that stabilize specific conformations in other Boc-protected amino acids. researchgate.net However, the two carbonyl oxygen atoms can act as hydrogen bond acceptors. cam.ac.uk In the solid state or in concentrated solutions, intermolecular hydrogen bonds may be observed, but the molecule's ability to participate in the hydrogen-bonding networks that define secondary structures like alpha-helices and beta-sheets within a peptide is eliminated. github.io

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| Urethane & Ester | C=O Stretch | 1700 - 1760 | Strong |

| Alkyl (CH₃, t-Bu) | C-H Stretch | 2850 - 3000 | Medium-Strong |

| Urethane & Ester | C-O Stretch | 1000 - 1300 | Medium-Strong |

| N-Methyl | C-N Stretch | 1000 - 1250 | Medium |

Relationship between Molecular Structure and Synthetic Efficacy

The synthetic utility of this compound is intrinsically linked to its molecular structure, specifically the properties of the tert-butoxycarbonyl (Boc) and tert-butyl (OtBu) protecting groups. Both groups are categorized as acid-labile, meaning they are removed under acidic conditions, which is a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS). iris-biotech.de However, their relative lability to acidolysis can be modulated, enabling selective deprotection, which is crucial for complex synthetic strategies like segment condensation. nih.gov

A key feature of the this compound structure is the ability to selectively cleave the Nα-Boc group while leaving the C-terminal OtBu ester intact. researchgate.net This can be achieved by using carefully controlled acidic conditions, such as 4 M HCl in dioxane at room temperature. researchgate.net Under these conditions, the Boc group is efficiently removed, typically within 30 minutes, to yield H-Sar-OtBu·HCl, while the OtBu ester remains largely unaffected. researchgate.net This orthogonality allows for the elongation of a peptide chain from the N-terminus without disturbing the C-terminal protection.

The N-methylation of the sarcosine residue also contributes to synthetic efficacy. The absence of an amide proton prevents the formation of certain side products during synthesis. Furthermore, the incorporation of N-methylated residues can increase the solubility of growing peptide chains, mitigating aggregation issues that can occur during SPPS. google.com The use of this compound is therefore advantageous in the synthesis of peptides containing N-methylated amino acids, providing a building block with well-defined and predictable reactivity. mdpi.com This controlled reactivity is essential for building complex peptide structures, including those with unnatural modifications designed to enhance pharmacological properties. nih.govfrontiersin.org

Table 2: Protecting Group Lability in this compound

| Protecting Group | Reagent for Cleavage | Stability | Purpose in Synthesis |

| Boc (N-terminus) | Trifluoroacetic acid (TFA), HCl in Dioxane nih.govresearchgate.net | Labile to moderate/strong acid | Temporary protection of the α-amino group during peptide coupling. iris-biotech.de |

| OtBu (C-terminus) | Strong acids (e.g., neat TFA) nih.gov | Stable to milder acidic conditions used for Boc removal (e.g., HCl/dioxane). researchgate.net | Semi-permanent protection of the C-terminal carboxyl group. |

Stereochemical Implications of this compound in Peptide Conformation

The incorporation of a sarcosine residue, derived from a building block like this compound, into a peptide sequence has profound stereochemical and conformational consequences, despite sarcosine itself being achiral. These effects stem primarily from the N-methyl group, which replaces the amide proton typically found in other amino acids. ub.edu

Two major implications arise from this N-methylation:

Elimination of Hydrogen Bond Donor: The most direct consequence is the removal of the amide N-H group, a critical hydrogen bond donor. nih.gov This prevents the sarcosine residue from participating in the network of N-H···O=C hydrogen bonds that stabilize canonical secondary structures such as α-helices and β-sheets. github.io As a result, sarcosine often acts as a "helix breaker" and disrupts ordered secondary structures.

Cis/Trans Isomerization of the Amide Bond: In a standard peptide bond (Xaa-Yaa), the trans conformation is sterically favored over the cis conformation by approximately 2-3 kcal/mol. However, for an N-methylated amide bond (Xaa-Sar), the steric difference between the trans and cis isomers is significantly reduced. ub.edu This lowers the energy barrier for isomerization, leading to a substantial population of the cis amide bond conformation, a feature otherwise largely restricted to proline residues. The increased propensity for cis bonds introduces a "kink" or turn in the peptide backbone, fundamentally altering its three-dimensional trajectory. ub.edunih.gov

These conformational effects are not drawbacks but are often intentionally exploited in peptidomimetic and drug design. researchgate.net By strategically placing sarcosine residues, researchers can induce specific turns or unstructured regions, probe the conformational requirements for biological activity, and improve pharmacokinetic properties by increasing metabolic stability and membrane permeability. nih.govrsc.org The study of peptides containing N-methylated residues is therefore crucial for understanding structure-activity relationships (SAR). rsc.orgnih.gov

Table 3: Conformational Impact of Sarcosine Incorporation in Peptides

| Feature | Standard Peptide Bond (e.g., -Ala-Ala-) | Sarcosine Peptide Bond (-Ala-Sar-) | Consequence |

| Amide Proton | Present (N-H) | Absent (N-CH₃) | Cannot act as H-bond donor; disrupts α-helices and β-sheets. ub.edugithub.io |

| Amide Bond Isomerism | Trans strongly favored (>99.9%) | Significant population of both cis and trans isomers. ub.edu | Induces turns and flexible kinks in the peptide backbone. nih.gov |

| Backbone Flexibility | Rotation restricted around φ/ψ angles | Increased local flexibility and unique conformational space | Allows for novel peptide shapes and architectures. nih.gov |

Chirality in Boc Sar Otbu Derivatives and Asymmetric Synthesis

Sarcosine (B1681465) as an Achiral N-Methylated Amino Acid

Sarcosine, also known as N-methylglycine, is the foundational amino acid from which Boc-Sar-OtBu is derived. schizophrenia.comnih.govwikipedia.org Unlike the vast majority of the 20 proteinogenic amino acids, sarcosine is achiral. schizophrenia.comnih.govncats.io Chirality in amino acids arises from the presence of a stereocenter, which is typically the alpha-carbon atom bonded to four distinct substituent groups: a hydrogen atom, a carboxyl group, an amino group, and a variable side chain (R-group).

In the case of glycine (B1666218), the simplest amino acid, the "side chain" is a second hydrogen atom, meaning the alpha-carbon is bonded to two identical groups, thus rendering it achiral. schizophrenia.com Sarcosine is the N-methyl derivative of glycine, meaning a methyl group is attached to the nitrogen atom of the amino group. nih.govwikipedia.org Its structure consists of an alpha-carbon bonded to two hydrogen atoms, a carboxyl group, and an N-methylamino group. Because the alpha-carbon is not bonded to four different groups, sarcosine lacks a stereocenter and is, therefore, an achiral molecule. nih.govncats.io Consequently, this compound, which is N-Boc-protected and O-tert-butyl-esterified sarcosine, is also an achiral building block. sigmaaldrich.com

Stereochemical Considerations in Peptide Synthesis using this compound

The introduction of an achiral N-methylated amino acid like sarcosine into a peptide chain, which is typically composed of chiral L-amino acids, has significant stereochemical implications. While this compound does not introduce a new chiral center, its presence can influence the local conformation of the peptide backbone. The N-methylation of the amide bond (the peptide bond) removes the hydrogen atom that would normally act as a hydrogen bond donor. This modification can disrupt secondary structures like α-helices and β-sheets.

Asymmetric Synthesis Approaches for Chiral Analogs

While sarcosine itself is achiral, chemists have developed numerous strategies to synthesize chiral analogs, specifically α-substituted N-methylated amino acids. These methods allow for the introduction of a defined stereocenter, providing access to novel building blocks for drug discovery and materials science.

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. researchgate.net The 20 proteinogenic L-amino acids, which are commercially available in N-Boc protected forms (e.g., Boc-Asp-OtBu, Boc-Ser-OtBu), represent a major component of this chiral pool. researchgate.netadvancedchemtech.comnih.gov This approach leverages the inherent stereochemistry of the starting amino acid to build more complex chiral molecules.

For instance, N-Boc protected L-amino acids can be converted into various intermediates, such as chiral α-amino aldehydes or esters, without losing stereochemical integrity. nih.govrsc.org These intermediates can then undergo further chemical transformations to create chiral, non-canonical amino acids. This methodology allows for the synthesis of a vast array of peptide derivatives where the stereochemistry is precisely controlled from the outset, starting with a Boc-protected chiral amino acid. rsc.orgresearchgate.net

Enantioselective catalysis offers a powerful alternative for creating chiral molecules from prochiral or racemic precursors. In the context of sarcosine analogs, organocatalysis and transition-metal catalysis have been successfully employed to synthesize chiral N-methylated amino acids.

One notable approach involves the asymmetric reduction of N-aryl ketimines using trichlorosilane, catalyzed by chiral N-methyl L-amino acid-derived formamides. researchgate.net This method can achieve high enantioselectivity, and interestingly, the configuration of the final product can be controlled by the side chain of the catalyst, allowing access to either enantiomer from catalysts with the same absolute configuration. researchgate.net Another advanced strategy is tandem palladium and isothiourea relay catalysis. acs.org This process can generate α-amino acid derivatives containing two stereogenic centers from N,N-disubstituted glycine esters and allylic phosphates with high diastereo- and enantioselectivity. acs.org Such catalytic methods are crucial for generating novel chiral building blocks that are not readily accessible from the natural chiral pool.

Chiral Pool Synthesis Utilizing Boc-Protected Amino Acids

Influence of Stereochemistry on Molecular Interactions and Properties

The stereochemistry of amino acid residues within a peptide is a critical determinant of its biological function and physical properties. numberanalytics.com The introduction of a specific stereocenter, creating either an L- or a D-amino acid analog, profoundly affects how the peptide folds and interacts with its environment. frontiersin.org

The chirality of amino acids directly influences the binding affinity of a peptide to its biological targets, such as enzymes or receptors, which are themselves chiral entities. numberanalytics.comnih.gov For example, substituting a naturally occurring L-amino acid with its D-enantiomer can lead to peptides with dramatically different properties. D-amino acid-containing peptides are often more resistant to enzymatic degradation by proteases, leading to enhanced stability and a longer half-life in vivo. nih.gov

Furthermore, stereochemistry impacts supramolecular assembly. frontiersin.org The handedness of individual residues can dictate the formation of higher-order structures like nanofibers and hydrogels. frontiersin.org Studies have shown that even a single stereochemical inversion within a peptide sequence can alter its aggregation propensity, which can be leveraged to either promote or inhibit the formation of amyloid-like fibrils. researchgate.net This control over molecular interaction and stability is a cornerstone of modern peptide design for therapeutic and biotechnological applications. nih.gov

Theoretical and Computational Studies of Boc Sar Otbu

Quantum Chemistry Calculations

Quantum chemistry calculations provide a powerful lens through which the electronic structure, energetics, and other molecular properties of Boc-Sar-OtBu can be meticulously examined at the atomic level. These methods, rooted in the principles of quantum mechanics, offer insights that are often inaccessible through experimental techniques alone.

Density Functional Theory (DFT) for Electronic Structure and Energetics

For a molecule like this compound, DFT calculations can elucidate the electronic influence of the N-tert-butoxycarbonyl (Boc) and O-tert-butyl (OtBu) protecting groups. These bulky, electron-donating groups significantly impact the molecule's reactivity and conformational landscape. DFT can be employed to calculate key electronic properties, which are critical for understanding its behavior in chemical reactions and biological systems.

A typical DFT study on this compound would involve geometry optimization to find the lowest energy conformation. Subsequent calculations on this optimized structure would yield values for various electronic descriptors. While specific DFT data for this compound is not extensively published, we can infer expected values based on studies of similar N-methylated amino acid derivatives. researchgate.net For instance, N-methylation is known to lower the ionization potential and affect the charge distribution across the amide bond. researchgate.net

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations

| Property | Predicted Value/Trend | Significance |

| Dipole Moment | Increased compared to unprotected sarcosine (B1681465) | Influences solubility and intermolecular interactions. |

| HOMO Energy | Higher (less negative) than non-methylated analogues researchgate.net | Indicates greater electron-donating ability and susceptibility to electrophilic attack. |

| LUMO Energy | Lowered by N-methylation researchgate.net | Affects electron-accepting ability and reactivity in certain reactions. |

| HOMO-LUMO Gap | Decreased by N-methylation researchgate.net | Suggests higher chemical reactivity and polarizability. |

| NBO Charges | Amide nitrogen becomes more positive after N-methylation researchgate.net | Reflects the altered electronic environment of the peptide backbone. |

This table is illustrative and based on general findings for N-methylated amino acids. researchgate.net The exact values would require specific calculations for this compound.

Ab Initio Methods for Molecular Properties

Ab initio methods are quantum mechanical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC) theory can provide highly accurate predictions of molecular properties.

For this compound, ab initio calculations are particularly useful for obtaining precise geometries and for studying phenomena where electron correlation is critical. nih.govresearchgate.net For example, these methods can be used to generate a detailed potential energy surface by systematically rotating the key dihedral angles (φ, ψ, and ω) to map out all stable conformers and the energy barriers between them.

Ab initio calculations on the simplest N-methylated amino acid, sarcosine, have shown that its conformational preferences are significantly different from its non-methylated counterpart, glycine (B1666218). nih.govacs.org The N-methyl group introduces steric constraints that influence the accessible regions of the Ramachandran plot. These calculations predict that the presence of the N-methyl group can affect the stability of different secondary structures in peptides. nih.gov

Molecular Mechanics and Dynamics Simulations

While quantum chemistry methods provide detailed electronic information, they are often too computationally intensive for studying the dynamic behavior of molecules over time, especially in a solvent environment. Molecular mechanics and dynamics simulations bridge this gap by using classical physics to model molecular motion.

Prediction of Conformational Preferences

The conformational flexibility of this compound is a key determinant of its utility in peptide synthesis and its potential biological activity. The N-methylation of the amide bond in sarcosine prevents the formation of a hydrogen bond that would typically be present in other amino acids, and it also introduces a significant steric barrier to rotation around the peptide bond (the ω angle). This often leads to a higher population of the cis amide bond conformation compared to non-N-methylated residues.

Molecular mechanics force fields can be used to perform conformational searches, systematically exploring the potential energy surface to identify low-energy conformers. For a molecule like this compound, the key dihedral angles defining its conformation are:

φ (phi): C-N-Cα-C'

ψ (psi): N-Cα-C'-O

ω (omega): Cα-C'-N-Cα (in a peptide context) or in this case, rotation around the C'-N bond.

Studies on N-methylated peptide models show that the steric hindrance from the N-methyl group significantly restricts the allowed φ and ψ angles. nih.govspringernature.com The Ramachandran plot for N-methylated residues is markedly different from that of standard amino acids, with fewer accessible conformational regions.

Table 2: Predicted Stable Conformational Regions for a this compound Residue

| Dihedral Angle | Predicted Stable Regions (Degrees) | Rationale |

| φ (phi) | Restricted regions, e.g., around -120° to -60° and +60° to +90° | Steric clashes between the Boc group, the N-methyl group, and the Cα substituents limit rotation. |

| ψ (psi) | Broad but defined regions, influenced by φ | The orientation of the OtBu ester group is dependent on the backbone conformation. |

| ω (omega) | Significant population of both cis (≈0°) and trans (≈180°) | The energy barrier between cis and trans isomers is lower in N-methylated amides compared to secondary amides. researchgate.net |

This table presents expected conformational trends based on studies of N-methylated peptides. nih.govspringernature.com Precise values would be obtained from specific conformational analysis of this compound.

Simulation of Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms in a molecule over time, providing a detailed picture of its dynamic behavior and its interactions with its environment, such as solvent molecules or a protein receptor. nih.gov An MD simulation of this compound, typically in a solvent like water or chloroform, would reveal how the molecule samples different conformations and how it interacts with surrounding molecules.

The bulky and hydrophobic Boc and OtBu groups would be expected to influence the solvation shell around the molecule. MD simulations can quantify these interactions by calculating properties like the radial distribution function of solvent molecules around specific atoms of this compound. These simulations are crucial for understanding the molecule's solubility and its partitioning between aqueous and lipid environments, which are important factors in drug design.

Computational Approaches in Structure-Activity Relationship (SAR) Studies

This compound is primarily a building block, but the sarcosine moiety it contains is often incorporated into peptidomimetics to modulate their properties. Computational studies are integral to understanding the structure-activity relationships (SAR) that arise from such modifications.

When sarcosine is introduced into a peptide sequence, it can induce specific conformational changes. For example, promoting a cis peptide bond can lead to a turn in the peptide backbone, which might be crucial for binding to a biological target. springernature.com Computational methods like molecular docking and MD simulations are used to predict how these sarcosine-containing peptides will bind to their receptors.

In a typical SAR study, a series of analogues would be synthesized, with sarcosine being one of the variations. The biological activity of these analogues would be measured experimentally. Computational models would then be used to correlate the observed activity with specific structural or electronic properties. For instance, a model might show that the enhanced activity of a sarcosine-containing peptide is due to its pre-organized conformation, which minimizes the entropic penalty upon binding to a receptor. The N-methyl group of sarcosine can also establish crucial van der Waals interactions within a binding pocket or shield the peptide backbone from enzymatic degradation. springernature.com

By providing a detailed understanding of the conformational and electronic properties of building blocks like this compound, theoretical and computational studies offer invaluable guidance for the rational design of novel peptides and peptidomimetics with desired biological functions.

In Silico Design and Prediction of Novel this compound Derivatives

The strategic modification of the lead compound, this compound, through in silico design holds significant promise for the development of novel derivatives with enhanced properties. Computational methodologies allow for the rational design and virtual screening of new molecular entities, prioritizing synthetic efforts and accelerating the discovery pipeline. This section explores the in silico strategies employed to design and predict the properties of novel this compound derivatives, focusing on modifications of the Boc, sarcosine, and tert-butyl ester moieties.

The design of novel derivatives often begins with a thorough understanding of the conformational landscape and electronic properties of the parent molecule. acs.orgresearchgate.net Computational techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are instrumental in providing this foundational knowledge. researchgate.netnih.govresearchgate.net For instance, DFT studies can elucidate the preferred conformations and the cis/trans energy barrier of the tertiary amide bond in this compound, a critical parameter influenced by the N-methylation of the glycine residue. researchgate.netrsc.org

Building upon this baseline understanding, in silico design focuses on systematic modifications to the core structure. The primary objectives for designing new derivatives typically include improving binding affinity to a target, enhancing metabolic stability, increasing solubility, or altering lipophilicity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in this context, enabling the prediction of biological activity or physicochemical properties for a series of related compounds based on their structural features. semanticscholar.orgnih.govfarmaciajournal.com

Modification of the Boc Group

Research Findings: Computational studies on various N-protected amino acids have shown that the nature of the protecting group significantly influences the conformational preferences of the amino acid residue. nih.govbtu.edu.tr By replacing the Boc group with other carbamates (e.g., Cbz, Fmoc) or with sulfonyl derivatives, it is possible to fine-tune the lipophilicity and hydrogen bonding capacity of the N-terminus. Molecular docking simulations can then be employed to predict how these changes affect the binding of the derivative to a putative biological target. biointerfaceresearch.com

Table 1: Predicted Physicochemical Properties of N-Terminal Modified this compound Derivatives

| Derivative ID | N-Terminal Modification | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted Polar Surface Area (Ų) |

| D-001 | Acetyl | 1.85 | 150.2 | 65.7 |

| D-002 | Trifluoroacetyl | 2.50 | 85.5 | 65.7 |

| D-003 | Benzyloxycarbonyl (Cbz) | 3.95 | 25.1 | 74.9 |

| D-004 | 9-Fluorenylmethoxycarbonyl (Fmoc) | 4.80 | 10.3 | 74.9 |

| D-005 | Dansyl | 4.10 | 18.6 | 93.4 |

Modification of the Sarcosine Moiety

The N-methyl group of the sarcosine residue is a key structural feature that imparts specific conformational constraints and eliminates the possibility of acting as a hydrogen bond donor. In silico design can explore the impact of replacing this methyl group with other alkyl or functionalized groups.

Research Findings: DFT studies on N-methylated amino acid derivatives indicate that N-alkylation affects the cis/trans isomerization barrier of the amide bond and modifies the local electronic environment. researchgate.netrsc.org Replacing the N-methyl group with larger alkyl groups (e.g., ethyl, propyl) is predicted to increase steric hindrance, which could be beneficial for stabilizing a specific bioactive conformation. Introducing polar functional groups on the N-alkyl chain could enhance solubility and introduce new potential interaction sites for receptor binding. QSAR models can correlate these structural modifications with predicted changes in activity. semanticscholar.org

Table 2: In Silico Analysis of N-Alkyl Sarcosine Analogues

| Derivative ID | N-Alkyl Group | Predicted Amide Cis/Trans Energy Barrier (kcal/mol) | Predicted Dipole Moment (Debye) | Predicted Binding Affinity (ΔG, kcal/mol) |

| D-006 | Ethyl | 14.2 | 3.5 | -6.8 |

| D-007 | Propyl | 14.8 | 3.6 | -7.1 |

| D-008 | Allyl | 13.9 | 3.8 | -7.0 |

| D-009 | 2-Hydroxyethyl | 13.5 | 4.5 | -7.5 |

| D-010 | Carboxymethyl | 13.2 | 5.1 | -8.2 |

Modification of the tert-Butyl Ester Group

The tert-butyl ester provides steric bulk and protects the C-terminus from hydrolysis. However, this group can be a liability in terms of metabolic stability and solubility. In silico approaches are ideal for predicting the consequences of replacing the tert-butyl group with a variety of other ester or amide functionalities.

Research Findings: Theoretical analyses and experimental studies on amino acid esters show that the nature of the ester group significantly impacts the molecule's reactivity and physical properties. icm.edu.plorganic-chemistry.org Replacing the tert-butyl ester with smaller alkyl esters (e.g., methyl, ethyl) is predicted to reduce steric hindrance and potentially increase susceptibility to enzymatic cleavage. acs.org Alternatively, converting the C-terminus to an amide or a substituted amide can enhance stability and introduce new hydrogen bonding capabilities. Molecular dynamics simulations can be used to assess the conformational stability of these new derivatives in an aqueous environment. nih.govtandfonline.com

Table 3: Predicted Stability and Interaction Potential of C-Terminal Modified Derivatives

| Derivative ID | C-Terminal Modification | Predicted Hydrolytic Stability (t½ in silico) | Number of H-Bond Acceptors | Number of H-Bond Donors |

| D-011 | Methyl Ester | Moderate | 3 | 0 |

| D-012 | Ethyl Ester | Moderate | 3 | 0 |

| D-013 | Benzyl (B1604629) Ester | High | 3 | 0 |

| D-014 | Amide (-NH₂) | Very High | 3 | 2 |

| D-015 | N-Methylamide (-NHCH₃) | Very High | 3 | 1 |

The in silico design and prediction of novel this compound derivatives represent a data-driven approach to chemical optimization. nih.govnih.govprismbiolab.com By leveraging computational tools, researchers can explore a vast chemical space, generate hypotheses about structure-property relationships, and prioritize the synthesis of compounds with the highest probability of success, thereby streamlining the drug discovery and development process.

Q & A

Q. How to reconcile conflicting solubility data for this compound in published studies?

- Methodological Answer : Conduct Hansen solubility parameter (HSP) analysis to quantify solvent compatibility. Use dynamic light scattering (DLS) to assess aggregation in aqueous-organic mixtures. Replicate literature protocols under controlled humidity and temperature, and report deviations in supplementary data .

Data Reporting and Reproducibility Guidelines

- Synthesis Protocols : Document reagent purity, solvent drying methods, and reaction times in supplementary materials. Use IUPAC nomenclature and avoid proprietary abbreviations .

- Spectroscopic Validation : Include raw NMR/FID files and HPLC chromatograms in repositories like Zenodo for peer validation .

- Computational Studies : Provide input files for molecular simulations and specify software versions/force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products